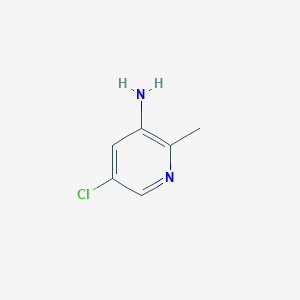

5-Chloro-2-methylpyridin-3-amine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-chloro-2-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-6(8)2-5(7)3-9-4/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVRTFCAHUHTDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595854 | |

| Record name | 5-Chloro-2-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89639-36-1 | |

| Record name | 5-Chloro-2-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research Context and Significance of 5 Chloro 2 Methylpyridin 3 Amine

Overview of Halogenated Pyridine (B92270) Derivatives in Chemical Research

Halogenated pyridines are a class of organic compounds that have a pyridine ring substituted with one or more halogen atoms. These compounds are of great interest in chemical research due to the profound effect that halogenation has on the chemical and physical properties of the pyridine ring. The introduction of a halogen atom can alter the electron distribution within the ring, influencing its reactivity and the way it interacts with other molecules. nih.govnih.gov

Halogenated pyridines are crucial intermediates in the synthesis of a vast array of valuable compounds, particularly in the pharmaceutical and agrochemical industries. nih.govnih.govchemrxiv.org The carbon-halogen bond serves as a versatile handle for a variety of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and metallation-halogenation sequences. nih.gov These reactions allow for the introduction of diverse functional groups, enabling the systematic exploration of structure-activity relationships in drug discovery and the development of new crop protection agents. nih.govresearchgate.net

The position of the halogen on the pyridine ring is a critical determinant of its chemical behavior. For instance, halogenation at the 3-position of the pyridine ring has been a long-standing challenge in synthetic chemistry, and recent advancements have focused on developing mild and selective methods to achieve this transformation. nih.gov The ability to selectively introduce halogens at specific positions is vital for creating a diverse range of pyridine derivatives with tailored properties for various applications. nih.govnih.govchemrxiv.org

Importance of Pyridin-3-amine Scaffolds in Bioactive Compounds

The pyridin-3-amine scaffold, a pyridine ring with an amino group at the 3-position, is a privileged structure in medicinal chemistry. This structural motif is found in a wide variety of biologically active compounds and approved drugs. The nitrogen atom of the pyridine ring and the amino group can participate in hydrogen bonding and other non-covalent interactions with biological targets such as enzymes and receptors, making them key features for molecular recognition. researchgate.net

Pyridin-3-amine derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. chemimpex.comnih.gov For example, this scaffold is a component of drugs targeting various diseases. The versatility of the pyridin-3-amine core allows for the synthesis of large libraries of compounds for high-throughput screening, accelerating the discovery of new therapeutic agents.

The synthesis of substituted pyridin-3-amines is an active area of research. One common method involves the Hofmann rearrangement of nicotinamide. wikipedia.org The development of efficient and regioselective synthetic routes to access diverse pyridin-3-amine derivatives is crucial for advancing drug discovery programs. mdpi.com

Current Research Landscape Pertaining to 5-Chloro-2-methylpyridin-3-amine Analogs

The research landscape for analogs of this compound is dynamic, with a focus on synthesizing new derivatives and evaluating their potential applications. The core structure of this compound provides a foundation for creating a variety of analogs by modifying the substituents on the pyridine ring.

One area of investigation involves the substitution of the chlorine atom with other functional groups through nucleophilic aromatic substitution reactions. This allows for the introduction of a wide range of moieties, leading to compounds with potentially altered biological activities. Another approach is the modification of the amino and methyl groups to explore how these changes affect the molecule's properties.

Recent studies have explored the synthesis of related compounds such as 2-Amino-3-bromo-5-methylpyridine and 6-Chloro-5-methylpyridin-2-amine, which serve as key intermediates for pharmaceuticals. acs.org For instance, 6-Chloro-5-methylpyridin-2-amine is a crucial building block for the synthesis of Lumacaftor, a drug used to treat cystic fibrosis. acs.org The development of efficient and scalable synthetic routes to these analogs is a significant focus of current research. acs.org

Furthermore, computational studies are being employed to predict the properties and potential biological activities of new analogs, guiding synthetic efforts towards the most promising candidates. researchgate.net The exploration of the chemical space around this compound continues to be a fruitful area for the discovery of novel compounds with valuable applications.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₇ClN₂ |

| Molecular Weight | 142.59 g/mol sigmaaldrich.com |

| Melting Point | 93-98 °C sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| CAS Number | 38186-82-2 sigmaaldrich.com |

Synthetic Methodologies for 5 Chloro 2 Methylpyridin 3 Amine and Its Analogs

Direct Chlorination of Pyridine (B92270) Precursors

The introduction of a chlorine atom onto a pyridine ring is a fundamental transformation in the synthesis of halogenated pyridine derivatives. This approach relies on the direct reaction of a suitable pyridine precursor with a chlorinating agent.

Chlorination of 2-Methylpyridin-3-amine

The synthesis of 5-Chloro-2-methylpyridin-3-amine can be achieved through the direct chlorination of a pre-functionalized pyridine precursor. A common method involves the chlorination of a compound like 3-amino-5-methylpyridine, where chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are employed, typically under reflux conditions, to yield the desired product. While specific yields for the direct chlorination of 2-Methylpyridin-3-amine are not extensively detailed in the provided context, analogous reactions on similar substrates suggest that this method is a viable, albeit potentially challenging, route due to regioselectivity issues. For instance, the chlorination of 2-amino-4-picoline is a known process, though it can suffer from non-selective nitration at positions 3 and 5 under certain conditions, highlighting the complexities of direct functionalization on substituted pyridines. google.com

Regioselectivity and Reaction Optimization in Chlorination Protocols

The regioselectivity of chlorination on the pyridine ring is a critical aspect that chemists must control to achieve the desired isomer. The position of the incoming chlorine atom is heavily influenced by the electronic properties of the substituents already present on the ring.

Electron-donating groups, such as amino and methyl groups, activate the pyridine ring towards electrophilic substitution and direct incoming electrophiles to the ortho and para positions. Conversely, electron-withdrawing groups deactivate the ring and direct substitution to the meta position. nih.gov In the case of 2-methylpyridin-3-amine, both the methyl and amino groups are electron-donating, which can lead to a mixture of chlorinated products.

To enhance regioselectivity, various strategies have been developed. One approach involves the use of pyridine N-oxides. The N-oxide functionality alters the electronic distribution of the ring, often favoring substitution at the 2- and 4-positions. A highly regioselective and efficient protocol for the halogenation of unsymmetrical pyridine N-oxides has been developed, providing a practical route to 2-halo-substituted pyridines under mild conditions. acs.org

Reaction optimization often involves screening different chlorinating agents, solvents, and bases. For example, using phosphorus oxychloride (POCl₃) with a base like 2,6-lutidine in dichloromethane (B109758) has been shown to provide synthetically useful regioselectivity and yields for the chlorination of certain pyridine N-oxides. acs.org The choice of chlorinating agent, from elemental chlorine to reagents like thionyl chloride or phosphorus pentachloride, can also significantly impact the outcome and regioselectivity of the reaction. youtube.com

Cross-Coupling Reactions in the Synthesis of this compound

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools for the synthesis of biaryl compounds, including functionalized pyridine derivatives. organic-chemistry.orgnih.gov These reactions offer a versatile and efficient means of forming carbon-carbon bonds.

Suzuki-Miyaura Coupling Strategies for Pyridine Derivatives

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (often a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.com This methodology is highly valued for its tolerance of a wide range of functional groups, relatively mild reaction conditions, and the generation of non-toxic byproducts. acs.org For the synthesis of pyridine derivatives, this typically involves the reaction of a halopyridine with an arylboronic acid or vice versa.

A study on the synthesis of novel pyridine derivatives utilized the Suzuki-Miyaura cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids. nih.gov This demonstrates the direct applicability of this strategy in functionalizing a molecule that is structurally very similar to the target compound, this compound.

Utilization of Arylboronic Acids

A wide array of arylboronic acids can be employed in Suzuki-Miyaura coupling reactions to introduce diverse aryl groups onto a pyridine scaffold. Both electron-rich and electron-poor arylboronic acids are generally suitable coupling partners. The reaction's success and yield can be influenced by the steric and electronic properties of the boronic acid. For instance, sterically hindered arylboronic acids may require stronger bases or more active catalyst systems to achieve high yields. acs.org

The table below presents examples of arylboronic acids used in Suzuki-Miyaura coupling reactions with halopyridines, showcasing the versatility of this method.

| Halopyridine Substrate | Arylboronic Acid | Catalyst System | Base | Yield (%) | Reference |

| 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Moderate to Good | nih.gov |

| 2-bromo-3-methylpyridine | 2,6-Di-tert-butyl-4-methoxyphenylboronic acid | Pd(PPh₃)₄ | KOtBu | 83 | acs.org |

| 2-chloropyridine | 2-Methoxyphenylboronic acid | Pd(OAc)₂ / Buchwald ligand | K₃PO₄ | 99 | organic-chemistry.org |

| 5-amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ / Buchwald ligand | K₃PO₄ | 82 | organic-chemistry.org |

| 2-bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Good | researchgate.net |

Palladium Catalysis and Ligand Effects

The choice of palladium catalyst and associated ligands is paramount to the success of the Suzuki-Miyaura coupling, especially with challenging substrates like aminopyridines. The nitrogen atom in aminopyridines can coordinate to the palladium center and inhibit the catalytic cycle. organic-chemistry.org

To overcome this, highly active and stable palladium-phosphine catalysts have been developed. Ligands play a crucial role in stabilizing the palladium catalyst, promoting the oxidative addition and reductive elimination steps of the catalytic cycle, and preventing catalyst deactivation. nih.gov Electron-rich and bulky phosphine (B1218219) ligands, such as dialkylbiarylphosphines (e.g., XPhos, SPhos, RuPhos), have proven to be particularly effective for the coupling of heteroaryl compounds. organic-chemistry.orgnih.gov These ligands enhance the rate of reaction and allow for the coupling of sterically hindered and electron-deficient substrates. organic-chemistry.org

For instance, the use of Pd(OAc)₂ with dialkylbiphenylphosphino ligands has been shown to efficiently couple aminoheteroaryl halides with heteroaryl boronic acids, achieving high yields without the need for protecting the amino group. organic-chemistry.org In some cases, even heterogeneous catalysts like palladium on charcoal (Pd/C) can be effective, often in combination with a phosphine ligand, which offers advantages in terms of handling and removal from the reaction mixture. acs.org

The selection of the base is also critical. While common bases like sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are often used, stronger bases such as potassium tert-butoxide (KOtBu) or potassium phosphate (B84403) (K₃PO₄) may be necessary for less reactive or sterically demanding coupling partners. nih.govacs.org

| Catalyst | Ligand | Base | Key Features | Reference |

| Pd(PPh₃)₄ | Triphenylphosphine | K₃PO₄ / K₂CO₃ | Standard, widely used catalyst system. | nih.gov |

| Pd(OAc)₂ | Dialkylbiarylphosphines (e.g., XPhos) | K₃PO₄ | Highly active for coupling of aminoheterocycles. | organic-chemistry.org |

| Pd/C | 2-(Dicyclohexylphosphino)biphenyl | - | Heterogeneous catalyst, effective for halopyridines. | acs.org |

| Pd(dppf)Cl₂ | dppf | - | Effective for coupling of sulfonyl fluorides with boronic acids. | cdnsciencepub.comcdnsciencepub.com |

Reaction Conditions and Solvent Systems in Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and it is widely used in the synthesis of substituted pyridines. nih.govfishersci.co.uk This palladium-catalyzed reaction couples an organoboron species, typically a boronic acid or its ester, with a halide or triflate. libretexts.orgwikipedia.org The reaction conditions, particularly the choice of solvent and base, are critical for achieving high yields and selectivity.

A variety of solvents can be employed in Suzuki coupling reactions, including ethers (like dioxane, THF, and 2Me-THF), aromatic hydrocarbons (such as toluene (B28343) and xylenes), amides (DMF, DMAc), and even water. fishersci.co.ukyonedalabs.com The use of aqueous solvent systems is often favored due to its environmental benefits. fishersci.co.uk For instance, a mixture of 1,4-dioxane (B91453) and water (commonly in a 4:1 ratio) has been successfully used for the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine derivatives. nih.gov

The choice of base is also crucial and can influence the reaction outcome. Common bases include carbonates (e.g., Na2CO3, K2CO3), phosphates (e.g., K3PO4), and hydroxides. yonedalabs.comresearchgate.net In some cases, the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can enhance the reaction rate, especially in biphasic systems. nih.gov The temperature for Suzuki couplings can range from room temperature to over 100°C, depending on the reactivity of the substrates. fishersci.co.uk

For the synthesis of pyridine derivatives, palladium catalysts such as Pd(PPh3)4 are commonly used. nih.gov The reactivity of the halide partner generally follows the trend: I > Br > OTf >> Cl. fishersci.co.uk It's noteworthy that even substrates with primary amine groups can undergo Suzuki coupling without the need for protecting groups under standard conditions. acs.org

Table 1: Exemplary Solvent and Base Systems in Suzuki Coupling of Pyridine Derivatives

| Solvent System | Base | Catalyst | Substrate Example | Reference |

|---|---|---|---|---|

| 1,4-Dioxane/Water (4:1) | K3PO4 | Pd(PPh3)4 | N-[5-bromo-2-methylpyridine-3-yl]acetamide | nih.gov |

| Toluene/EtOH | Na2CO3 or K2CO3 | Pd(dppf)Cl2 | Aryl Halides | researchgate.net |

| Water | KOH | Pyridine-based Pd(II)-complex | Aryl Bromides | nih.gov |

Heck Reactions for Carbon-Carbon Bond Formation

The Heck reaction, another palladium-catalyzed cross-coupling method, provides a valuable tool for the formation of carbon-carbon bonds by reacting an unsaturated halide or triflate with an alkene. wikipedia.orgorganic-chemistry.org This reaction, discovered by Tsutomu Mizoroki and Richard F. Heck, is instrumental in synthesizing substituted alkenes. wikipedia.org

The catalytic cycle of the Heck reaction involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. wikipedia.orglibretexts.orgyoutube.com A base, such as triethylamine (B128534) or potassium carbonate, is required to neutralize the hydrogen halide formed during the reaction. wikipedia.org

The Heck reaction exhibits high trans selectivity in many cases. organic-chemistry.org While intermolecular Heck reactions are common, intramolecular versions are often more efficient and offer better control over regioselectivity and stereoselectivity. libretexts.org A notable variation is the amino-Heck reaction, where a carbon-nitrogen bond is formed. For example, an intramolecular reaction of an oxime with a diene can lead to the formation of a pyridine compound. wikipedia.org

Table 2: Key Features of the Heck Reaction

| Feature | Description | Reference |

|---|---|---|

| Reactants | Unsaturated halide (or triflate) and an alkene | wikipedia.org |

| Catalyst | Palladium complex (e.g., tetrakis(triphenylphosphine)palladium(0)) | wikipedia.org |

| Base | Required to neutralize the formed hydrogen halide (e.g., triethylamine) | wikipedia.org |

| Key Steps | Oxidative addition, migratory insertion, β-hydride elimination | wikipedia.orglibretexts.org |

| Selectivity | Often exhibits high trans selectivity | organic-chemistry.org |

Amination and Derivatization Strategies

The introduction and modification of amine groups are fundamental steps in the synthesis of many pyridine derivatives, including this compound.

Reduction of Nitro Groups to Amine Moieties

A common and effective method for introducing an amino group onto a pyridine ring is through the reduction of a corresponding nitro-substituted precursor. semanticscholar.org For example, the synthesis of 5-bromo-2-methylpyridin-3-amine can be achieved by reducing 5-bromo-2-methyl-3-nitropyridine. chemicalbook.com

Various reducing agents can be employed for this transformation. A widely used system involves iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. semanticscholar.orgresearchgate.net For instance, the reduction of 4-nitropyridine-N-oxide with iron and hydrochloric acid yields 4-aminopyridine (B3432731) in good yields (80-85%). semanticscholar.org Similarly, using iron powder with ammonium (B1175870) chloride in a methanol/water solvent system is also an effective method. chemicalbook.com Another approach is electrochemical reduction, which can be performed in an acidic solution. google.com

Nucleophilic Substitution Reactions for Amine Introduction

Nucleophilic aromatic substitution (SNAr) provides a direct route for introducing an amino group onto a pyridine ring, particularly at the 2- and 4-positions, which are activated by the electron-withdrawing nitrogen atom. chemistry-online.combiosynce.commatanginicollege.ac.in When a good leaving group, such as a halogen, is present at these positions, it can be displaced by a nucleophile like ammonia (B1221849) or an amine. biosynce.com

The Chichibabin reaction is a classic example where an amino group can be introduced at the 2-position of pyridine by reacting it with sodium amide. chemistry-online.com If the 2-position is blocked, the reaction can occur at the 4-position, albeit typically with lower yields. biosynce.com The reactivity of halopyridines in SNAr reactions is generally lower than that of acid chlorides because the aromaticity of the pyridine ring is disrupted during the reaction. youtube.com These reactions are often carried out at elevated temperatures to facilitate the substitution. youtube.com

Methylation of Amine Groups

The methylation of amino groups on the pyridine ring is a key derivatization step. The position of methylation can be influenced by the solvent and the presence of other substituents on the ring. For instance, the methylation of 3-amino-2-methylaminopyridine with methyl iodide occurs exclusively at the 3-amino group. rsc.org In contrast, the methylation of 2,3-diaminopyridine (B105623) shows solvent-dependent regioselectivity, with varying ratios of ring nitrogen versus amino group methylation. rsc.org This selectivity is attributed to a combination of steric and hydrogen-bonding effects. rsc.org

Novel and Green Synthetic Approaches for Pyridine Amines

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient methods for the synthesis of pyridine derivatives. researchgate.netnih.gov These "green" approaches aim to reduce waste, use less hazardous reagents, and improve energy efficiency.

One promising strategy is the use of microwave-assisted synthesis, which can significantly shorten reaction times and improve yields. nih.govacs.org For example, one-pot, four-component reactions under microwave irradiation in ethanol (B145695) have been developed for the synthesis of novel pyridine derivatives with excellent yields (82-94%) in just 2-7 minutes. nih.govacs.org

Another green approach involves performing reactions in environmentally benign solvents like water. nih.govijcrcps.com The synthesis of N-benzylidenepyridine-2-amine, for example, has been achieved in an ethanol-water mixture at room temperature, offering a greener alternative to conventional methods that use refluxing ethanol. ijcrcps.com Furthermore, there is ongoing research into the use of recyclable catalysts and developing protocols that minimize waste generation. researchgate.netnih.gov The transformation of aryl azides to 2-aminopyridines using blue light and oxygen represents an innovative and potentially greener route for amine introduction. bohrium.com

Table 3: Comparison of Conventional and Green Synthetic Methods for Pyridine Derivatives

| Method | Conventional Approach | Green Alternative | Reference |

|---|---|---|---|

| Synthesis of N-benzylidenepyridine-2-amine | Refluxing in ethanol | Stirring in ethanol-water (1:1) at room temperature | ijcrcps.com |

| Synthesis of 3-pyridine derivatives | Conventional heating | Microwave irradiation in ethanol | nih.govacs.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions. By utilizing microwave radiation, this technique facilitates rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours or days to mere minutes. psu.edursc.org This efficiency is particularly valuable in the synthesis of heterocyclic compounds like substituted pyridines. The use of sealed vessels allows for reactions to be conducted at temperatures well above the normal boiling point of the solvents, further shortening reaction times and often improving yields. psu.edu

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are particularly well-suited for microwave assistance. This combination provides a direct and efficient pathway to highly functionalized pyridine cores. For instance, a one-pot, three-component reaction for synthesizing N-substituted 2-methyl-1H-pyrrole-3-carboxylate derivatives has been successfully performed under microwave irradiation using an amine, α-bromoacetophenone, and ethyl acetoacetate. rsc.org Similar strategies are applicable to the synthesis of pyridine rings. Research has demonstrated the synthesis of various fused pyrimidine (B1678525) systems, which share structural similarities with pyridines, via microwave-assisted MCRs, highlighting the broad utility of this approach. beilstein-journals.orgclockss.org In many cases, these reactions proceed faster and with higher yields compared to conventional heating methods. clockss.org

The table below summarizes findings from microwave-assisted syntheses of various heterocyclic compounds, illustrating the typical conditions and outcomes that can be expected when applying this methodology to pyridine analogs.

Table 1: Examples of Microwave-Assisted Heterocyclic Synthesis

| Reactants | Product Type | Microwave Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminothiazole, Benzaldehyde, Ethyl Acetoacetate | Thiazolo[3,2-a]pyrimidine | 350 W, 80°C | 30 min | 89% | clockss.org |

| N,N-disubstituted-6-aminouracil, Arylglyoxal monohydrate, Amines | 5-Arylaminopyrrolo[2,3-d]pyrimidine | Not Specified | Not Specified | Good to Excellent | beilstein-journals.org |

| Amine, α-Bromoacetophenone, Ethyl Acetoacetate | N-substituted 2-methyl-1H-pyrrole-3-carboxylate | 450 W | Not Specified | Good | rsc.org |

Biocatalytic Approaches for Pyridine Hydroxylation

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for functionalizing pyridine rings. rsc.org Enzymes and whole-cell biocatalysts can perform reactions with remarkable chemo-, regio-, and stereoselectivity under mild, aqueous conditions, which is often difficult to achieve with conventional chemistry. rsc.orgnih.gov A key application in the synthesis of pyridine analogs is the hydroxylation of C-H bonds, introducing a crucial functional group for further derivatization.

Whole-cell biocatalysis, in particular, circumvents the need for costly cofactor regeneration by utilizing the intact metabolic machinery of microorganisms. rsc.org For example, whole cells of Burkholderia sp. MAK1 have been shown to be effective biocatalysts for the regioselective hydroxylation of various pyridin-2-amines and pyridin-2-ones at the 5-position. nih.gov This demonstrates a direct biocatalytic route to producing 5-hydroxypyridine structures, which are key precursors for aminopyridinols. The enzyme responsible, a pyridin-2-ol 5-monooxygenase, exhibits broad substrate specificity, making it applicable to a range of substituted pyridine precursors. nih.gov

Furthermore, recombinant microbial cells have been engineered to perform specific hydroxylations. A one-pot process using recombinant E. coli has been developed for the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, achieving high titers and demonstrating the industrial potential of this approach. rsc.orgrsc.org Such biocatalytic systems eliminate the need for harsh oxidizing agents and organic solvents required in traditional multi-step chemical routes. rsc.org

Table 2: Examples of Biocatalytic Hydroxylation of Pyridine Derivatives

| Biocatalyst | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|

| Whole cells of Burkholderia sp. MAK1 | Pyridin-2-amines | 5-Hydroxy derivatives | Regioselective hydroxylation at position 5 | nih.gov |

| Whole cells of Burkholderia sp. MAK1 | Pyridin-2-ols | 5-Hydroxy derivatives | Broad substrate specificity | nih.gov |

| Recombinant E. coli | 2,6-Lutidine | 2,6-Bis(hydroxymethyl)pyridine | One-pot process, high titer (>12 g/L) | rsc.orgrsc.org |

Solid-Phase Synthesis Techniques

Solid-phase synthesis (SPS) is a cornerstone of combinatorial chemistry and offers a highly efficient method for preparing libraries of small molecules, including substituted pyridines. acs.org The key advantage of SPS lies in its simplified purification process; intermediates are covalently bound to an insoluble polymer support, allowing excess reagents and by-products to be removed by simple filtration and washing. This avoids the need for tedious chromatographic purification at each step of a multi-step synthesis. acs.org

The synthesis of polysubstituted pyridines on a solid support has been successfully demonstrated. In one approach, immobilized l-glutamic acid β-methyl ester was used as the starting material. acs.org Following a sequence of reactions including sulfonylation, alkylation, and treatment with potassium trimethylsilanolate, a one-step C-arylation, aldol (B89426) condensation, and oxidation cascade occurred. Upon cleavage from the polymer support, tetrasubstituted pyridines were obtained. acs.org This strategy highlights how complex pyridine scaffolds can be assembled on a solid phase from simple, readily available building blocks.

This methodology allows for the creation of diversity in the final products by varying the building blocks used in the synthetic sequence. For example, different α-haloketones can be used to introduce various substituents onto the pyridine ring. acs.org The final cleavage from the resin is typically achieved using a strong acid like trifluoroacetic acid (TFA), releasing the desired pyridine product into the solution for final isolation. acs.org While originally developed for peptides, SPS has proven to be a versatile and powerful tool for the synthesis of complex heterocyclic molecules. acs.org

Table 3: Solid-Phase Synthesis of Substituted Pyridines

| Starting Material (on resin) | Key Reagents | Final Product Type | Key Advantage | Reference |

|---|---|---|---|---|

| Immobilized l-glutamic acid β-methyl ester | 4-Nitrobenzenesulfonyl chloride, α-haloketones, Potassium trimethylsilanolate | Tetrasubstituted Pyridines | Simplified purification by filtration; allows for parallel synthesis | acs.org |

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 2 Methylpyridin 3 Amine

Nucleophilic Substitution Pathways Involving Halogen and Amine Centers

The presence of both a halogen atom and an amino group on the pyridine (B92270) ring of 5-Chloro-2-methylpyridin-3-amine allows for a variety of nucleophilic substitution reactions. The lone pair of electrons on the nitrogen atom of the amino group makes it a nucleophile, capable of attacking electron-deficient centers. savemyexams.com

The amino group can react with alkyl halides in a process known as N-alkylation. This reaction proceeds via a standard SN2 mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. This initial reaction forms a secondary amine. This secondary amine is also nucleophilic and can react further with the alkyl halide to form a tertiary amine, and subsequently a quaternary ammonium (B1175870) salt. savemyexams.comchemguide.co.uk To favor the formation of the primary amine product, a large excess of ammonia (B1221849) or the primary amine is often used. savemyexams.com

The chloro substituent on the pyridine ring can also undergo nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring. The rate of these reactions is influenced by the nature of the solvent.

Oxidation and Reduction Reactions of the Pyridine and Amine Moieties

The pyridine ring and the amine functional group in this compound can undergo both oxidation and reduction reactions. The oxidation state of an atom changes during these processes, with oxidation involving an increase in oxidation state (loss of electrons) and reduction involving a decrease in oxidation state (gain of electrons).

Conversely, the nitro group, if introduced onto the pyridine ring, can be reduced to an amino group. Common reducing agents for this transformation include metals like iron, tin, or zinc in the presence of an acid, or catalytic hydrogenation. libretexts.org This conversion is a key step in the synthesis of many substituted anilines and pyridinamines. libretexts.org

The pyridine ring itself can also be reduced. Catalytic hydrogenation, often using catalysts like palladium, platinum, or rhodium, can reduce the pyridine ring to a piperidine (B6355638) ring. This reaction typically requires high pressures and temperatures.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. byjus.commasterorganicchemistry.com In this reaction, an electrophile attacks the electron-rich aromatic ring, replacing a hydrogen atom. The mechanism generally involves two steps: the formation of a resonance-stabilized carbocation intermediate (also known as an arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. uci.edulibretexts.org

The substituents already present on the pyridine ring of this compound play a crucial role in directing the position of the incoming electrophile. The amino group (-NH2) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. The methyl group (-CH3) is a weak activating group and also an ortho-, para-director. The chloro group (-Cl) is a deactivating group but is also an ortho-, para-director due to the interplay of its inductive and resonance effects. uci.edu

Given the directing effects of the existing substituents, electrophilic substitution on this compound is expected to occur at the positions ortho and para to the strongly activating amino group. The most likely positions for substitution would be C4 and C6.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Cl, Br) to the ring, typically using a halogen and a Lewis acid catalyst. byjus.com

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. byjus.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. byjus.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. However, Friedel-Crafts reactions often fail with strongly deactivated rings or rings containing an amino group, as the catalyst can coordinate with the nitrogen atom. libretexts.orgbyjus.com

Reactivity in Transition-Metal Catalyzed Transformations

Transition-metal catalyzed reactions are powerful tools in modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. acs.orgmdpi.com this compound, with its halogen and amine functionalities, can participate in a variety of these transformations.

The chloro group makes the compound a suitable substrate for cross-coupling reactions. Some prominent examples include:

Suzuki Coupling: Palladium-catalyzed reaction with an organoboron compound (boronic acid or ester) to form a new C-C bond.

Heck Reaction: Palladium-catalyzed reaction with an alkene to form a substituted alkene. mdpi.com

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a new C-N bond.

Sonogashira Coupling: Palladium and copper co-catalyzed reaction with a terminal alkyne to form a new C-C bond.

The amino group can also be involved in transition-metal catalyzed reactions. For instance, it can direct C-H activation reactions, where a transition metal catalyst selectively functionalizes a C-H bond, often at the ortho position to the directing group.

The choice of catalyst, ligands, base, and solvent is crucial for the success of these reactions, influencing the yield, selectivity, and functional group tolerance. mdpi.com

Insights into Reaction Mechanisms and Intermediates

The study of reaction mechanisms provides a detailed understanding of how chemical reactions proceed, including the sequence of elementary steps and the nature of any intermediates that are formed. youtube.comyoutube.com

In the context of nucleophilic aromatic substitution on this compound, the reaction proceeds through a Meisenheimer complex. This intermediate is a negatively charged species where the nucleophile has added to the aromatic ring, and the negative charge is delocalized over the ring system. The stability of this intermediate is a key factor in determining the reaction rate.

For electrophilic aromatic substitution , the key intermediate is the arenium ion (sigma complex). libretexts.org This is a positively charged species formed by the attack of the electrophile on the pyridine ring. The positive charge is delocalized across the ring, and the stability of this intermediate is influenced by the electronic effects of the substituents. The rate-determining step is typically the formation of this arenium ion. uci.edulibretexts.org

In transition-metal catalyzed cross-coupling reactions , the mechanism typically involves a catalytic cycle consisting of three main steps:

Oxidative Addition: The transition metal catalyst (e.g., a palladium(0) complex) inserts into the carbon-halogen bond of the this compound, forming an organopalladium(II) complex.

Transmetalation (for Suzuki, etc.) or Carbometalation (for Heck): The second coupling partner (e.g., the organoboron compound in a Suzuki reaction) transfers its organic group to the palladium center, or the alkene inserts into the palladium-carbon bond.

Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the final product and regenerating the active catalyst.

Understanding these mechanistic details and the intermediates involved is essential for optimizing reaction conditions and developing new synthetic methodologies. youtube.com

Advanced Applications of 5 Chloro 2 Methylpyridin 3 Amine in Chemical Research

Building Block for Complex Organic Molecular Synthesis

5-Chloro-2-methylpyridin-3-amine serves as a crucial intermediate in the synthesis of diverse and complex organic molecules. The reactivity of its functional groups—the nucleophilic amine, the electron-withdrawing chlorine atom, and the methyl group—allows for a variety of chemical transformations. These include nucleophilic substitution, cross-coupling reactions, and condensation reactions, making it a highly adaptable scaffold for constructing intricate molecular architectures.

A primary application of this compound is in the synthesis of fused heterocyclic compounds, particularly imidazo[4,5-b]pyridines. The ortho-disposed amino groups on the pyridine (B92270) ring provide the necessary functionality for cyclocondensation reactions with various electrophilic partners. This reaction is a cornerstone for creating compounds with significant biological and pharmaceutical relevance, owing to the structural similarity of the imidazopyridine core to naturally occurring purines. researchgate.netmdpi.com

The synthesis typically involves the reaction of the diaminopyridine derivative with reagents such as carboxylic acids, aldehydes, or their equivalents, often under acidic conditions or with a dehydrating agent like polyphosphoric acid (PPA), to facilitate the formation of the fused imidazole (B134444) ring. mdpi.comresearchgate.net The reaction with aldehydes can proceed via an air oxidative cyclocondensation, offering an environmentally benign pathway. mdpi.com

Table 1: Synthesis of Imidazo[4,5-b]pyridine Derivatives

| Reactant with 2,3-Diaminopyridine (B105623) Core | Resulting Heterocyclic System | Reference |

|---|---|---|

| Formic Acid | Imidazo[4,5-b]pyridine | mdpi.com |

| Substituted Aryl Aldehydes | 2-Aryl-1H-imidazo[4,5-b]pyridine | mdpi.comnih.gov |

| Triethyl Orthoformate | Imidazo[4,5-b]pyridine | mdpi.com |

| Carboxylic Acids (in PPA) | 2-Substituted-imidazo[4,5-b]pyridine | mdpi.com |

These synthetic strategies highlight the utility of this compound as a direct precursor to a class of heterocycles that are actively explored in medicinal chemistry. researchgate.netresearchgate.netosi.lv

The structural motif of chloro-substituted methylpyridines is a key feature in numerous active ingredients within the pharmaceutical and agrochemical industries. smolecule.comnbinno.comnih.gov this compound and its close isomers serve as pivotal intermediates in the synthesis of high-value commercial products.

In the pharmaceutical sector, related chloro-amino-picoline structures are fundamental to the synthesis of significant drugs. For instance, 3-amino-2-chloro-4-methylpyridine (B17603) is a key intermediate in the production of Nevirapine, a non-nucleosidic reverse transcriptase inhibitor used in the treatment of HIV-1. google.com Similarly, the synthesis of Lumacaftor, a drug used to treat cystic fibrosis, relies on the intermediate 6-chloro-5-methylpyridin-2-amine, which is prepared via a multi-step sequence. acs.org The pyridin-3-amine scaffold is also explored for its potential in developing kinase inhibitors for cancer therapy. smolecule.com

In the agrochemical field, the related compound 2-chloro-5-methylpyridine (B98176) is a critical precursor for some of the world's most widely used insecticides. guidechem.comagropages.com It is synthesized from 3-methylpyridine (B133936) and is subsequently chlorinated to produce 2-chloro-5-chloromethylpyridine (CCMP). agropages.com CCMP is the direct intermediate for the neonicotinoid insecticides Imidacloprid and Acetamiprid. agropages.com Further derivatization of these intermediates leads to a range of other important pesticides.

Table 2: Agrochemicals Derived from the Chloromethylpyridine Scaffold

| Precursor Intermediate | Derived Agrochemical | Chemical Class | Reference |

|---|---|---|---|

| 2-Chloro-5-chloromethylpyridine (CCMP) | Imidacloprid | Neonicotinoid Insecticide | agropages.com |

| 2-Chloro-5-chloromethylpyridine (CCMP) | Acetamiprid | Neonicotinoid Insecticide | agropages.com |

| 2-Chloro-5-trifluoromethyl pyridine (CTF) | Fluazifop-butyl | Herbicide | agropages.com |

| 2-Amino-3-chloro-5-trifluoromethyl pyridine (ACTF) | Fluazinam | Fungicide | agropages.com |

| 2-Chloro-3-trifluoromethyl pyridine | Flazasulfuron | Herbicide | agropages.com |

Exploration in Material Science Research

Beyond its role in life sciences, the pyridine framework is fundamental to materials science. numberanalytics.com The electronic properties and coordination capabilities of pyridine derivatives make them attractive candidates for developing advanced materials. While research on this compound itself is nascent in this area, its structure suggests significant potential based on the established performance of related compounds.

Pyridine-based molecules are extensively researched for their application in organic electronic devices, such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). rsc.org The electron-deficient nature of the pyridine ring makes it an excellent component for electron-transporting materials (ETMs) in OLEDs. rsc.orgrsc.org By incorporating pyridine units, researchers can design materials with deep highest occupied molecular orbital (HOMO) levels, which helps to block holes, and appropriate lowest unoccupied molecular orbital (LUMO) levels for efficient electron injection. rsc.org

The specific substituents on the pyridine ring—such as the electron-withdrawing chloro group and electron-donating amino and methyl groups in this compound—provide a mechanism to fine-tune these frontier energy levels. rsc.org This tuning is critical for optimizing charge carrier mobility and device efficiency. rsc.org Pyridine derivatives have been successfully used to create highly efficient OLEDs with low operating voltages and high external quantum efficiencies. rsc.orgacs.org The use of pyridine-containing organic semiconductor materials is also being explored for organic field-effect transistors and other photoelectric devices. google.com

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules. Pyridine-containing ligands are widely employed in MOF synthesis because the nitrogen atom of the pyridine ring serves as an excellent coordination site for metal ions. nih.govrsc.org

This compound is a promising candidate for designing functional MOF ligands. Its pyridine nitrogen can coordinate to metal centers, while the amino group can either serve as an additional binding site, participate in hydrogen bonding to stabilize the framework, or be available for post-synthetic modification. acs.orgnih.gov Post-synthetic modification allows for the introduction of new functionalities into the MOF, tailoring its properties for specific applications like gas storage, separation, or catalysis. nih.gov For example, pyridine-functionalized MOFs have been designed as catalysts and as fluorescent sensors for detecting pesticides like flazasulfuron. nih.govacs.org

Table 3: Examples of Pyridine-Based Ligands in MOF Synthesis

| Ligand | MOF Application | Reference |

|---|---|---|

| 4'-(Pyridin-4-yl)-[2,2':6',2''-terpyridine]-4,4''-dicarboxylic acid | Fluorescence Sensing | nih.gov |

| 3,5-bis(4-pyridyl)-1,2,4-triazolyl (bpta) | Electrocatalysis | acs.org |

| Amino-functionalized terephthalate (B1205515) and pyridine | Gas Adsorption | acs.org |

| Pyridinium-functionalized linkers | CO2 Fixation Catalysis | nih.gov |

Chiral dopants are additives used to induce a helical, or cholesteric, phase in nematic liquid crystals. nih.gov The efficiency of a chiral dopant is measured by its helical twisting power (HTP). nih.gov The design of novel chiral dopants often involves incorporating a rigid molecular core with a chiral center.

Computational Chemistry and Modeling Studies of 5 Chloro 2 Methylpyridin 3 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of 5-Chloro-2-methylpyridin-3-amine at the atomic level. ijesit.commdpi.com These calculations offer a detailed understanding of the molecule's electronic characteristics and reactivity.

Prediction of Electronic Properties: HOMO-LUMO Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.comnih.gov A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, DFT calculations are used to determine the energies of the HOMO and LUMO. This analysis helps predict how the molecule will interact with other species. The HOMO energy is related to the molecule's ability to donate electrons, making it susceptible to electrophilic attack, while the LUMO energy reflects its ability to accept electrons, indicating its susceptibility to nucleophilic attack. nih.gov

Table 1: Frontier Molecular Orbital (FMO) Properties

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule. nih.govresearchgate.net It provides a color-coded map that identifies electron-rich and electron-poor regions. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack. nih.govresearchgate.net Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. nih.govresearchgate.net Green areas represent neutral potential. nih.govresearchgate.net

For this compound, MEP analysis reveals the most probable sites for intermolecular interactions. The electronegative chlorine atom and the nitrogen atom of the pyridine (B92270) ring are expected to be regions of negative electrostatic potential, while the amine group's hydrogen atoms would exhibit positive potential. nih.govresearchgate.net This information is critical for understanding how the molecule might interact with biological targets or other reagents. nih.gov

Reactivity Indices Determination

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. nih.gov These indices, such as electronegativity (χ), chemical hardness (η), and electrophilicity index (ω), offer a deeper understanding of the molecule's chemical behavior. mdpi.com

Electronegativity (χ) measures the power of a molecule to attract electrons.

Chemical Hardness (η) , related to the HOMO-LUMO gap, indicates the molecule's resistance to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com

The Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. nih.gov

These reactivity indices are instrumental in predicting the reactivity of this compound in various chemical reactions. nih.gov

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Significance |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Indicates resistance to charge transfer. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the electron-accepting capability. |

Conformational Analysis and Stability

Conformational analysis of this compound involves identifying the most stable three-dimensional arrangement of its atoms. DFT calculations can be employed to determine the energies of different conformers, revealing the preferred geometry of the molecule. This analysis is crucial as the conformation can significantly influence the molecule's physical properties and biological activity. For instance, the relative orientation of the methyl and amine groups with respect to the pyridine ring can affect its ability to bind to a receptor.

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govekb.eg This method is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. nih.govresearchgate.net

The process involves placing the ligand in the binding site of the target protein and calculating the binding energy for different orientations and conformations. The results can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the complex. nih.gov For derivatives of this compound, docking studies can help elucidate their potential mechanism of action by identifying the specific amino acid residues they interact with in a target protein. researchgate.net

Quantum Mechanical Investigations of Reaction Pathways

Quantum mechanical methods, including DFT, can be used to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway. This provides detailed insights into the feasibility of a reaction, the activation energy required, and the structure of the transition state.

For example, these investigations can be applied to understand the substitution reactions at the chlorine atom or reactions involving the amine group. This knowledge is invaluable for optimizing reaction conditions and designing more efficient synthetic routes to novel derivatives.

In-Depth Analysis of this compound Reveals Research Gap in Computational and Experimental Spectroscopic Correlation

A thorough review of available scientific literature indicates a notable absence of dedicated research focusing on the comprehensive computational and experimental spectroscopic analysis of this compound. While this pyridine derivative is utilized as an intermediate in the synthesis of various chemical compounds, particularly in the pharmaceutical and agrochemical sectors, detailed studies correlating its theoretical and experimental spectroscopic properties are not presently available in published research.

Computational chemistry and modeling are powerful tools for predicting the geometric, electronic, and vibrational properties of molecules. Methodologies such as Density Functional Theory (DFT) are commonly employed to calculate spectroscopic data, including Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and UV-Vis spectra. These theoretical predictions are then typically validated through comparison with experimentally obtained data. This comparative analysis is crucial for confirming the molecular structure and understanding its electronic and vibrational characteristics in detail.

For many related pyridine derivatives, extensive research has been published that includes such comparative studies. These studies often feature detailed tables comparing calculated and experimental vibrational frequencies, chemical shifts, and electronic transitions, providing valuable insights into the molecular structure and properties.

However, in the case of this compound, a specific and detailed comparative analysis is not found in the current body of scientific literature. While some basic experimental data, such as proton NMR (¹H NMR) chemical shifts, are available from commercial suppliers, a comprehensive study that includes calculated spectra and a detailed assignment of vibrational modes and electronic transitions is absent. For instance, the experimental ¹H NMR spectrum in DMSO-d6 shows signals at approximately 8.44 ppm (doublet, J = 2.3 Hz, for the pyridine-H) and 2.45 ppm (singlet, for the CH3 group). A complete, peer-reviewed study comparing these experimental values with those calculated via quantum chemical methods could not be located.

This lack of published data highlights a research opportunity for a full spectroscopic and computational characterization of this compound. Such a study would be valuable for a more profound understanding of its molecular properties and could aid in the design and synthesis of new, related compounds with potential applications in various fields of chemistry.

Biological Activity and Medicinal Chemistry Research on 5 Chloro 2 Methylpyridin 3 Amine and Its Derivatives

Potential Biological Activities

Derivatives of 5-Chloro-2-methylpyridin-3-amine have demonstrated a broad spectrum of biological effects, underscoring their potential in drug discovery and development. These activities range from combating thrombosis and bacterial biofilms to exhibiting anticancer, antimicrobial, and anti-inflammatory properties.

Anti-Thrombolytic Properties

Research has highlighted the potential of pyridine (B92270) derivatives in the management of thrombotic disorders. A study involving the synthesis of novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine (B1289001) via a Suzuki cross-coupling reaction revealed promising anti-thrombolytic activity. mdpi.com Among the synthesized compounds, one particular derivative, N-[5-(3,5-Dimethylphenyl)-2-methylpyridine-3-yl]acetamide, exhibited the highest percentage of clot lysis in human blood, with a value of 41.32%. mdpi.com This finding suggests that specific structural modifications to the pyridine core can lead to potent agents for dissolving blood clots.

Biofilm Inhibition

Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. The development of agents that can inhibit biofilm formation is a critical area of research. One study reported that N-alkylated pyridine-based organic salts demonstrated notable antibacterial and antibiofilm activities. nih.gov Specifically, certain salts were effective in inhibiting biofilm formation by Staphylococcus aureus and Escherichia coli. nih.gov For instance, some of the synthesized salts inhibited S. aureus biofilm by 58 ± 0.4% at a concentration of 75 μg mL−1, while another inhibited E. coli biofilm by 55 ± 0.5% at a concentration of 100 μg mL−1. nih.gov

Furthermore, a study focused on pyridine derivatives synthesized from 5-bromo-2-methylpyridin-3-amine also investigated their biofilm inhibition potential. mdpi.com One of the synthesized compounds was found to be the most potent against Escherichia coli, with a biofilm inhibition value of 91.95%. mdpi.com These findings underscore the potential of pyridine derivatives as a new class of biofilm inhibitors.

Anticancer Activity

The quest for novel anticancer agents has led to the investigation of various heterocyclic compounds, including derivatives of this compound. Research has shown that certain pyridine derivatives can induce apoptosis in cancer cell lines, marking them as potential lead compounds for anticancer drug design.

One area of focus has been the development of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, which have shown potent anti-proliferative activity against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and HCT116 (colorectal cancer). mdpi.com The mechanism of action for these compounds is believed to involve the disruption of phospholipid metabolism through the inhibition of phosphoinositide phospholipase C (PI-PLC), among other cellular processes. mdpi.com Structure-activity relationship studies have revealed that specific substitutions on the molecule, such as a 2-methyl-3-halogen substitution on the 2-arylcarboxamide ring, are crucial for maximizing anti-proliferative activity. mdpi.com The most potent of these derivatives demonstrated IC50 concentrations in the range of 25–50 nM against both HCT116 and MDA-MB-231 cells. mdpi.com

The following table summarizes the anti-proliferative activity of selected benzoylthieno[2,3-b]pyridine and alcohol thieno[2,3-b]pyridine (B153569) analogues:

| Compound Type | Cell Line | % Inhibition of Cell Growth |

| Benzoyl Analogues | HCT116 | >85% for 6 compounds |

| Benzoyl Analogues | MDA-MB-231 | >85% for 4 compounds |

| Alcohol Derivatives | Both | >85% for 13 compounds |

| Alcohol Derivatives | Both | >95% for 6 compounds |

Data sourced from a study on the anti-proliferative activity of thieno[2-3-b]pyridine analogues. mdpi.com

Antimicrobial Properties

Pyridine and its derivatives have long been recognized for their antimicrobial potential against a wide range of pathogens. nih.gov Research into derivatives of this compound has further substantiated this, with studies demonstrating their effectiveness against various bacteria and fungi.

In one study, novel pyridine derivatives were synthesized and screened for their antimicrobial activity. nih.gov Two of the synthesized compounds showed significant activity. One compound was effective against E. coli with a Minimum Inhibitory Concentration (MIC) of 0.0195 mg/mL, and also active against Bacillus mycoides and C. albicans with MICs of 0.0048 mg/mL. nih.gov Another compound demonstrated activity against E. coli with an MIC of 0.0048 mg/mL and inhibited the growth of B. mycoides and C. albicans with MICs of 0.0098 and 0.039 mg/mL, respectively. nih.gov

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected pyridine derivatives against various microorganisms:

| Compound | Microorganism | MIC (mg/mL) |

| Derivative 1 | E. coli | 0.0195 |

| Derivative 1 | Bacillus mycoides | 0.0048 |

| Derivative 1 | C. albicans | 0.0048 |

| Derivative 2 | E. coli | 0.0048 |

| Derivative 2 | Bacillus mycoides | 0.0098 |

| Derivative 2 | C. albicans | 0.039 |

Data sourced from a study on the antimicrobial activity of novel pyridine derivatives. nih.gov

Anti-inflammatory Properties

Chronic inflammation is a key factor in the development of numerous diseases. Consequently, there is a continuous search for new anti-inflammatory agents. Benzimidazole derivatives, which can be synthesized from pyridine precursors, have been a focus of such research. nih.gov

In a study investigating the anti-inflammatory effects of a newly synthesized compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), it was found to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov Specifically, LX007 reduced the expression of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as their regulatory genes, inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov This suggests that derivatives of this nature have the potential to be developed into anti-inflammatory drugs.

Mechanism of Action at Molecular and Cellular Levels

The diverse biological activities of this compound derivatives stem from their interactions with various molecular and cellular targets. The specific mechanism of action is dependent on the derivative and the biological system it is acting upon.

The core pyridine structure, along with its various substituents, plays a crucial role in determining the compound's binding affinity and specificity for biological targets such as enzymes and receptors. For instance, the chlorine and methyl groups on the pyridine ring can significantly influence how the molecule interacts with these targets.

In the context of anticancer activity, derivatives of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines are proposed to function by inhibiting phosphoinositide phospholipase C (PI-PLC), an enzyme critical for phospholipid metabolism. mdpi.com This inhibition disrupts cellular signaling pathways that are essential for cancer cell proliferation.

For antimicrobial and antibiofilm activities, the mechanism often involves the disruption of bacterial cell membranes or the inhibition of essential enzymes. nih.gov In the case of biofilm inhibition, some pyridine derivatives may interfere with quorum sensing, the cell-to-cell communication system that bacteria use to coordinate biofilm formation. nih.gov

The anti-inflammatory effects of related compounds, such as LX007, are attributed to the downregulation of key inflammatory pathways. nih.gov This includes the inhibition of the mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response. nih.gov

Interaction with Specific Molecular Targets and Pathways

Derivatives incorporating the this compound scaffold have been investigated for their interactions with a range of specific molecular targets, demonstrating the versatility of this chemical starting point. Research has primarily focused on two major classes of proteins: protein kinases and G protein-coupled receptors (GPCRs). For instance, compounds derived from a chloro-substituted aromatic amine core have been identified as potent inhibitors of checkpoint kinase 1 (Chk1), a crucial regulator of the cell cycle. nih.gov Similarly, other complex molecules containing a chloro-substituted anilino moiety have shown high affinity for the tyrosine kinase domains of c-Src and Abl enzymes, which are critical in cancer progression. nih.gov

In a different therapeutic area, analogs based on a 2-methyl-indole structure, which includes a 5-chloro substituent, have been synthesized and tested for their affinity and functional activity at 5-hydroxytryptamine type 6 (5-HT6) receptors. nih.gov The 5-HT6 receptor is a GPCR implicated in cognitive processes, making it a target for central nervous system disorders. These findings underscore how the foundational structure of a substituted chloromethylpyridine can be elaborated to target distinct protein families involved in diverse pathological pathways.

Enzyme Interaction and Modulation (e.g., Kinase Inhibition)

The 5-chloro-aminopyridine moiety is a key feature in several potent enzyme inhibitors, particularly those targeting protein kinases. Kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of diseases like cancer.

Research has led to the discovery of 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas as a new class of potent and selective inhibitors of Chk1 kinase, with IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) in the low nanomolar range (3-10 nM). nih.gov Another study reported a series of C-5-substituted anilinoquinazolines that display high affinity for the tyrosine kinase domain of c-Src and Abl enzymes. nih.gov One such compound, AZD0530, inhibits these enzymes at low nanomolar concentrations and demonstrates high selectivity over other kinases. nih.gov Substituted thiazole-5-carboxamides have also been identified as potent dual Src/Abl kinase inhibitors with significant antiproliferative activity against various tumor cell lines. researchgate.net

| Derivative Class | Enzyme Target | Key Findings | Reference |

|---|---|---|---|

| 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas | Chk1 Kinase | Potent and selective inhibitors with IC₅₀ values of 3-10 nM. | nih.gov |

| N-(5-Chloro-1,3-benzodioxol-4-yl)-...-quinazolin-4-amine (AZD0530) | c-Src and Abl Kinase | Highly selective, dual-specific inhibitor with low nanomolar potency. | nih.gov |

| Substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides | Src/Abl Kinase | Potent dual inhibitors with excellent antiproliferative activity. | researchgate.net |

G Protein-Coupled Receptor (GPCR) Ligand Activity

GPCRs are a vast family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways. nih.govnih.gov While direct research on this compound as a GPCR ligand is limited, studies on closely related analogs show significant activity. A series of 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles were synthesized to investigate their activity at the 5-HT6 receptor, a GPCR. nih.gov Within this series, the presence of a halogen, such as a chloro group, at the 5-position of the indole (B1671886) ring was found to be an essential requirement for potent agonist properties. nih.gov This demonstrates that the electronic properties conferred by the chlorine atom, in concert with other structural features, are critical for effective binding and activation of this specific GPCR.

Modulation of Cell Signaling Pathways

The interaction of these compounds with their molecular targets leads to the modulation of critical cell signaling pathways. For example, by inhibiting Chk1 kinase, 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea derivatives can abrogate the G2 checkpoint arrest induced by DNA damaging agents like doxorubicin (B1662922) and the S checkpoint arrest caused by camptothecin. nih.gov This disruption of cell cycle checkpoints can sensitize cancer cells to chemotherapy.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

SAR studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity.

Impact of Substituent Variations on Biological Efficacy

Research on analogs has clearly shown that minor chemical modifications can lead to profound changes in biological function. In the study of 5-HT6 receptor agonists, specific substitutions on the indole ring were found to be critical. nih.gov The investigation revealed that:

An unsubstituted indole N(1)-position was required for agonist activity.

An alkyl group, such as the 2-methyl group, was necessary.

A halogen substituent (fluoro, chloro, or bromo) in the indole 5-position was essential for potent agonism. nih.gov

Interestingly, the introduction of a benzenesulfonyl group at the N(1)-position completely switched the compound's function from a full agonist to a 5-HT6 receptor antagonist. nih.gov In the series of Chk1 kinase inhibitors, variations of the alkoxy group at the 2-position of the 5-chlorophenyl ring were explored to optimize potency and selectivity. nih.gov

| Analog Series | Structural Variation | Impact on Biological Efficacy | Reference |

|---|---|---|---|

| 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles | Halogen at indole 5-position | Essential for potent 5-HT6 receptor agonist activity. | nih.gov |

| 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles | Benzenesulfonyl group at indole N(1)-position | Switched activity from full agonist to antagonist. | nih.gov |

| 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas | Variation of 2-alkoxy group | Modulated potency and selectivity for Chk1 kinase. | nih.gov |

Comparative Analysis with Related Pyridine Derivatives

The biological and physicochemical properties of pyridine derivatives are highly dependent on the positioning and nature of their substituents. The this compound structure provides a specific arrangement of a halogen, an alkyl group, and an amine on the pyridine ring.

Advanced Analytical Techniques for the Characterization and Research of 5 Chloro 2 Methylpyridin 3 Amine

Spectroscopic Methods in Research

Spectroscopic techniques are fundamental in the characterization of 5-chloro-2-methylpyridin-3-amine, offering insights into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound. Both ¹H and ¹³C NMR provide data on the chemical environment of the hydrogen and carbon atoms, respectively.

In ¹H NMR, the methyl group at the 2-position typically presents as a singlet around δ 2.3 ppm. The aromatic protons on the pyridine (B92270) ring exhibit distinct splitting patterns, such as doublets for the H-4 and H-6 protons. For instance, in a DMSO-d6 solvent, the pyridine proton has been reported at δ = 8.44 ppm with a coupling constant (J) of 2.3 Hz, while the methyl group appears at 2.45 ppm.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule. The carbon of the methyl group is typically found in the upfield region of the spectrum. For example, in CDCl₃, the methyl carbon has been observed at approximately 20.5 ppm. rsc.org The carbons of the pyridine ring resonate at higher chemical shifts, reflecting their electronic environment.

A combination of 1D and 2D NMR experiments, such as COSY and HMBC, allows for the definitive assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule. mdpi.com

¹H and ¹³C NMR Data for this compound and Related Structures

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

| This compound | DMSO-d6 | δ 8.44 (d, J=2.3 Hz, 1H), 2.45 (s, 3H) | Not specified | |

| This compound | CDCl₃ | Not specified | δ 143.9, 129.8, 127.8, 115.3, 20.5 | rsc.org |

| 2-Chloro-5-methylpyridine (B98176) | CDCl₃ | δ 8.18 (d), 7.45 (d), 7.13 (d), 2.27 (s) | Not specified | chemicalbook.com |

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC-MS), it also serves as a tool for separation and quantification. The molecular ion peak for an amine will typically be an odd number. libretexts.org

Under electron impact ionization, the molecule undergoes fragmentation, providing structural information. A common fragmentation pattern for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org For aromatic amines, the fragmentation can be more complex. The presence of chlorine is indicated by a characteristic isotopic pattern for the molecular ion peak, with the M+2 peak being approximately one-third the intensity of the M peak.

LC-MS is particularly useful for monitoring reaction progress and assessing the purity of this compound. It allows for the separation of the target compound from starting materials, byproducts, and impurities, with subsequent detection by mass spectrometry. nih.gov

Predicted Mass Spectrometry Data for a Related Compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 143.03705 | 124.5 |

| [M+Na]⁺ | 165.01899 | 134.1 |

| [M-H]⁻ | 141.02249 | 127.1 |

| [M+NH₄]⁺ | 160.06359 | 145.6 |

| [M+K]⁺ | 180.99293 | 130.8 |

| [M]⁺ | 142.02922 | 125.4 |

| Data for 5-chloro-N-methylpyridin-3-amine. uni.lu |

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. uobasrah.edu.iq

Key vibrational frequencies for this molecule include:

N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. libretexts.org These absorptions are sensitive to hydrogen bonding. libretexts.org

C-H stretching: The methyl group will exhibit characteristic C-H stretching vibrations.

C=C and C=N stretching: The aromatic pyridine ring will have several stretching vibrations in the 1400-1600 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine bond will have a characteristic stretching vibration in the fingerprint region.

The FTIR spectrum provides a unique fingerprint for the molecule, which can be used for identification and quality control. niscpr.res.in

Characteristic IR Absorptions for Amines

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3300-3500 (two bands) | Medium |

| C-H Stretch (aromatic) | 3000-3100 | Medium to Weak |

| C-H Stretch (aliphatic) | 2850-3000 | Medium |

| C=C and C=N Stretch (aromatic ring) | 1400-1600 | Medium to Strong |

| C-N Stretch | 1000-1350 | Medium |

| C-Cl Stretch | 600-800 | Strong |

| General ranges for amine-containing aromatic compounds. |

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. researchgate.net The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum can be used to study the electronic properties of the compound. sharif.edu

The pyridine ring, being an aromatic system, will exhibit characteristic π to π* transitions. The presence of substituents like the chloro, methyl, and amino groups will influence the wavelength and intensity of these absorptions. The amino group, being an electron-donating group, can cause a red shift (shift to longer wavelength) of the absorption maxima.

Chromatographic Techniques

Chromatographic methods are essential for the separation, purification, and analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. helsinki.fi It is widely used for purity determination, quantification, and monitoring the progress of chemical reactions. thermofisher.com

A typical HPLC method for an amine-containing compound might involve a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. sielc.com The pH of the mobile phase can be adjusted to control the retention time of the basic amine. nih.gov Detection is often performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. thermofisher.com